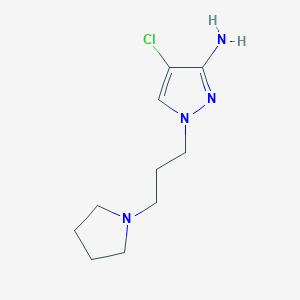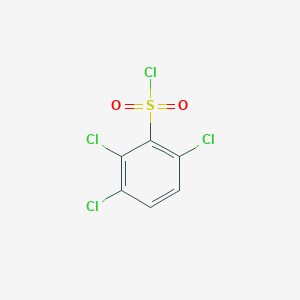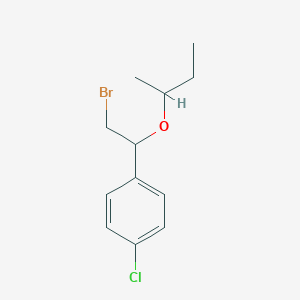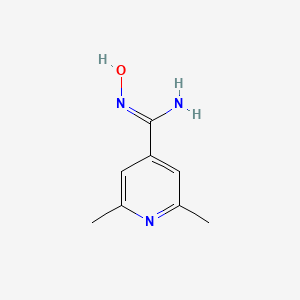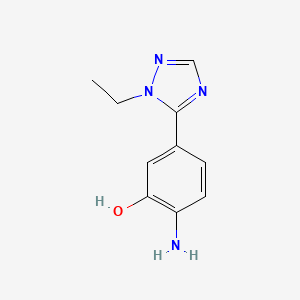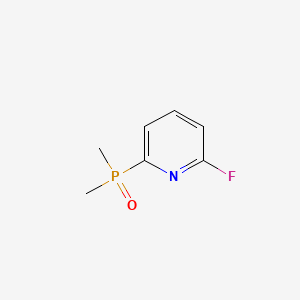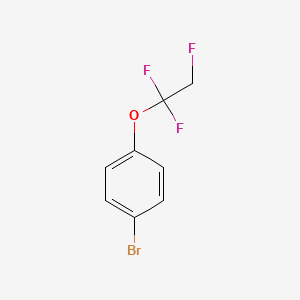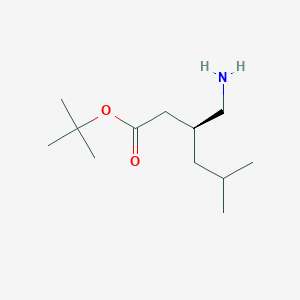
Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methylhexanoate backbone. It is often used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate typically involves the esterification of (S)-3-(aminomethyl)-5-methylhexanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters compared to traditional batch processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols depending on the reducing agent used.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active (S)-3-(aminomethyl)-5-methylhexanoic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Tert-butyl (S)-3-(aminomethyl)-5-methylpentanoate
- Tert-butyl (S)-3-(aminomethyl)-5-methylheptanoate
- Tert-butyl (S)-3-(aminomethyl)-5-methylbutanoate
Comparison: Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific chain length and the presence of both the tert-butyl and aminomethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3/t10-/m0/s1 |
InChI Key |
POJOFZKIWCCJAO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


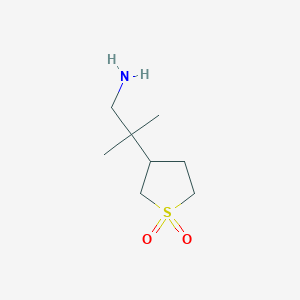

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)
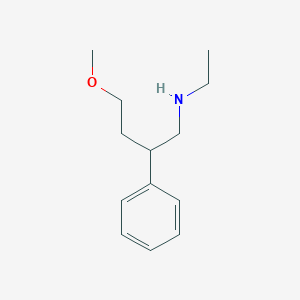
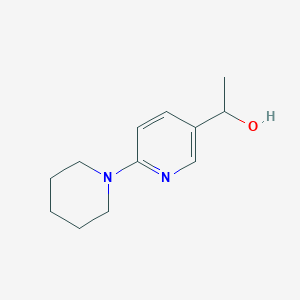
![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)
